molecular formula C9H9F3N2OS B2591493 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-95-0

2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2591493
CAS No.: 339101-95-0
M. Wt: 250.24
InChI Key: COJBSZURKOQIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C9H9F3N2OS . Its average mass is 250.241 Da and its monoisotopic mass is 250.038773 Da . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The compound 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative, which serves as a precursor for various synthetic applications in medicinal and pharmaceutical industries. Pyrimidines, including its derivatives, are known for their broader synthetic applications due to their bioavailability. Recent research emphasizes the importance of hybrid catalysts in synthesizing pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, through one-pot multicomponent reactions. These processes utilize a range of catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents, to develop substituted pyrimidine derivatives with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Applications

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives have been extensively studied, offering insights into developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Green Chemistry Approaches

The Biginelli Reaction, a one-pot synthesis method for dihydropyrimidinones (DHPMs), has been optimized using green chemistry principles. This approach emphasizes the synthesis of pyrimidine derivatives in an environmentally benign manner, utilizing various catalysts and solvent-free conditions to produce bioactive compounds efficiently. This method aligns with sustainable chemistry goals, producing compounds with wide pharmacological activities, including those derived from pyrimidine scaffolds (Panda, Khanna, & Khanna, 2012).

Medicinal Perspectives

Pyrimidine derivatives are also investigated for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR) studies on these compounds highlight their role in addressing neurological disorders, suggesting their efficacy in mitigating adverse effects associated with anti-Alzheimer's drugs. This research direction underscores the pyrimidine nucleus's significance in developing therapeutics for neurological conditions, pointing towards ongoing advancements in drug development for cognitive disorders (Das et al., 2021).

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that compounds like “2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” could have potential applications in these fields in the future.

Mechanism of Action

Properties

IUPAC Name

3-methyl-2-prop-2-enylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c1-3-4-16-8-13-6(9(10,11)12)5-7(15)14(8)2/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBSZURKOQIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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